An In-depth Technical Guide to the Chemical Properties of [1-(2,4-Dichlorophenyl)ethyl]thiourea
An In-depth Technical Guide to the Chemical Properties of [1-(2,4-Dichlorophenyl)ethyl]thiourea
Abstract
This technical guide provides a comprehensive analysis of the chemical properties of [1-(2,4-Dichlorophenyl)ethyl]thiourea, a molecule of interest in medicinal chemistry and materials science. Given the limited direct experimental data for this specific compound, this document synthesizes predicted and inferred properties based on established chemical principles and extensive literature on analogous N-substituted thiourea derivatives. The guide covers a robustly proposed synthesis, detailed predictive spectroscopic analysis (IR, ¹H-NMR, ¹³C-NMR, MS), physicochemical properties, and a discussion of its potential reactivity and applications. All protocols and claims are grounded in authoritative references to ensure scientific integrity, providing researchers, scientists, and drug development professionals with a reliable and foundational resource for future investigation.
Introduction and Significance
[1-(2,4-Dichlorophenyl)ethyl]thiourea, with the molecular formula C₉H₁₀Cl₂N₂S, incorporates two key structural motifs: the versatile thiourea scaffold and a biologically active 2,4-dichlorophenyl moiety. The thiourea functional group (–NH–C(S)–NH–) is a cornerstone in drug design, with derivatives exhibiting a vast range of pharmacological activities, including antibacterial, anticancer, antioxidant, and antiviral properties.[1][2] The acidity of the N-H protons and the strong hydrogen-bonding capabilities of the thiocarbonyl group allow these molecules to interact effectively with biological targets like enzymes and receptors.[3]
The 2,4-dichlorophenyl group is a common substituent in pharmaceuticals, known to enhance lipophilicity and modulate the electronic properties of a molecule, often leading to improved biological activity. The presence of this group in other thiourea derivatives has been linked to significant cytotoxic effects against cancer cell lines and potent antioxidant activity.[1][2]
This guide bridges the current knowledge gap by providing a detailed, predictive profile of [1-(2,4-Dichlorophenyl)ethyl]thiourea to facilitate its synthesis, characterization, and exploration for novel applications.
Synthesis and Mechanistic Rationale
The most logical and efficient synthesis of [1-(2,4-Dichlorophenyl)ethyl]thiourea involves a two-step process starting from commercially available precursors. The chosen pathway is favored for its reliability, use of standard laboratory transformations, and high potential yield.
Pathway Overview
The synthesis proceeds via the preparation of the key intermediate amine, 1-(2,4-dichlorophenyl)ethylamine, followed by its conversion to the target thiourea.
Caption: Proposed synthetic pathway for [1-(2,4-Dichlorophenyl)ethyl]thiourea.
Experimental Protocol: Synthesis
This protocol provides a self-validating system for the preparation and purification of the target compound.
Step 1: Synthesis of 1-(2,4-dichlorophenyl)ethylamine (Precursor)
This precursor can be synthesized via standard reductive amination of 2,4-dichloroacetophenone. While various methods exist, a common approach involves reacting the ketone with ammonia in the presence of a reducing agent like hydrogen gas and a palladium catalyst. This intermediate is also commercially available from several suppliers.
Step 2: Synthesis of [1-(2,4-Dichlorophenyl)ethyl]thiourea
This procedure is adapted from established methods for converting primary amines to N-substituted thioureas.[4][5]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 1-(2,4-dichlorophenyl)ethylamine (10 mmol) in 30 mL of water.
-
Acidification: Slowly add concentrated hydrochloric acid (10.5 mmol) to the stirring suspension. The amine salt will form, likely resulting in a clear solution.
-
Thiocyanate Addition: Add ammonium thiocyanate (12 mmol) to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 100-110°C) using an oil bath. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate solvent system. The reaction is typically complete within 4-6 hours.
-
Work-up: After cooling to room temperature, a solid precipitate should form. Pour the mixture into 100 mL of cold water to ensure complete precipitation.
-
Isolation: Collect the crude solid product by vacuum filtration and wash the filter cake thoroughly with deionized water to remove any remaining ammonium chloride and unreacted ammonium thiocyanate.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure [1-(2,4-Dichlorophenyl)ethyl]thiourea as a crystalline solid.
Causality Behind Experimental Choices:
-
Acidic Medium: The use of hydrochloric acid converts the amine to its hydrochloride salt, increasing its solubility in the aqueous medium and activating it for reaction. The acid also facilitates the formation of isothiocyanic acid (HNCS) from ammonium thiocyanate, which is the reactive electrophile.
-
Aqueous Solvent: Water is an environmentally benign and cost-effective solvent. The precipitation of the product upon cooling provides a simple and effective initial purification step.[6]
-
Recrystallization: This is a standard and highly effective method for purifying solid organic compounds, ensuring the removal of impurities and providing a crystalline product suitable for characterization.
Physicochemical and Spectroscopic Properties
The following properties are predicted based on data from structurally similar compounds and computational models. Experimental verification is essential.
Physicochemical Data
| Property | Predicted Value / Description | Rationale / Source |
| Molecular Formula | C₉H₁₀Cl₂N₂S | - |
| Molecular Weight | 249.16 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Typical for N,N'-disubstituted thioureas.[7][8] |
| Melting Point | 160-180 °C (Estimated Range) | Based on analogous dichlorophenyl thiourea derivatives.[9][10] |
| Solubility | Poorly soluble in water; Soluble in DMSO, DMF, acetone, and hot ethanol. | General solubility profile for aryl thioureas. |
| Predicted XLogP3 | 2.7 | PubChem Database |
Predicted Spectroscopic Data
Spectroscopic analysis is critical for structural confirmation. The following tables outline the expected signals.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 3350 - 3150 | N-H Stretching | -NH and -NH₂ |
| 3100 - 3000 | C-H Stretching (Aromatic) | Ar-H |
| 2980 - 2920 | C-H Stretching (Aliphatic) | -CH, -CH₃ |
| ~1620 | N-H Bending | -NH₂ Scissoring |
| 1590, 1550, 1470 | C=C Stretching | Aromatic Ring |
| ~1520 | C-N Stretching / N-H Bending | Thioamide II Band |
| ~1350 | C=S Stretching / C-N Stretching | Thioamide I Band |
| ~730 | C=S Stretching | Thiocarbonyl |
Rationale based on general IR data for thioureas.[11][12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Key proton environments for ¹H-NMR assignment.
¹H-NMR (Predicted, 400 MHz, DMSO-d₆)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Hₐ | ~1.5 - 1.6 | Doublet (d) | ~7.0 | -CH-CH₃ |
| Hₑ | ~7.3 - 7.7 | Multiplet (m) | - | Aromatic Protons (3H) |
| Hₙ | ~5.3 - 5.5 | Quintet or Multiplet | ~7.0 | Ar-CH -CH₃ |
| Hₙ' | ~8.0 - 8.5 | Broad Singlet (br s) | - | -NH ₂ (exchangeable) |
| Hₙ'' | ~9.0 - 9.5 | Broad Doublet (br d) | ~8.0 | Ar-CH-NH (exchangeable) |
Rationale: Chemical shifts are inferred from similar structures.[14][15][16] The NH protons are expected to be broad and may show coupling to the adjacent CH proton.
¹³C-NMR (Predicted, 100 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~182 - 184 | C =S (Thiocarbonyl) |
| ~138 - 140 | Aromatic C (quaternary, attached to CH) |
| ~127 - 133 | Aromatic CH and C-Cl carbons |
| ~55 - 58 | Ar-C H-NH |
| ~22 - 24 | -C H₃ |
Rationale: The thiocarbonyl carbon is characteristically found at a very low field (~180 ppm).[12][17]
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): Expected at m/z ≈ 248.
-
Isotopic Pattern: A characteristic pattern for two chlorine atoms is expected:
-
M: (containing ²³⁵Cl) at m/z ≈ 248 (Relative abundance ~100%)
-
M+2: (containing one ³⁵Cl and one ³⁷Cl) at m/z ≈ 250 (Relative abundance ~65%)
-
M+4: (containing two ³⁷Cl) at m/z ≈ 252 (Relative abundance ~10%)
-
-
Key Fragmentation: Expect cleavage alpha to the nitrogen, leading to the formation of the stable [M - CH₃]⁺ ion or the dichlorobenzyl cation [C₇H₅Cl₂]⁺ after rearrangement. Loss of the thiourea moiety is also a probable fragmentation pathway.[18][19]
Reactivity and Potential Applications
The chemical behavior of [1-(2,4-Dichlorophenyl)ethyl]thiourea is governed by the interplay between the nucleophilic sulfur atom, the acidic N-H protons, and the electronically-influential dichlorophenyl ring.
Chemical Reactivity
-
S-Alkylation: The sulfur atom is a soft nucleophile and readily reacts with electrophiles like alkyl halides to form isothiouronium salts. This is a foundational reaction for further synthetic transformations.
-
Heterocyclic Synthesis: Thioureas are key precursors for synthesizing various sulfur and nitrogen-containing heterocycles. For instance, reaction with α-haloketones (Hantzsch synthesis) can yield substituted aminothiazoles, a privileged scaffold in medicinal chemistry.[5]
-
Metal Coordination: The sulfur atom acts as an excellent ligand for both soft and hard metal ions, forming stable coordination complexes. This property is valuable in the development of sensors, catalysts, and materials for nanocrystal synthesis. The N-H groups can also participate in chelation.
-
Desulfurization: Thioureas can be converted to their corresponding ureas or guanidines using various desulfurization agents, providing access to other classes of bioactive molecules.
Caption: Key reaction pathways for N-substituted thioureas.
Potential Applications
-
Drug Development: Given the known bioactivity of related compounds, [1-(2,4-Dichlorophenyl)ethyl]thiourea is a strong candidate for screening as an anticancer , antibacterial , or antifungal agent. Dichlorophenyl thioureas have demonstrated significant cytotoxicity against various cancer cell lines.[2]
-
Antioxidant Agents: The thiourea moiety can act as a radical scavenger, and compounds like 1,3-bis(3,4-dichlorophenyl) thiourea have shown potent antioxidant activity.[1]
-
Corrosion Inhibitors: The ability of the sulfur and nitrogen atoms to adsorb onto metal surfaces makes thiourea derivatives effective corrosion inhibitors for steel and other alloys.
-
Precursors in Materials Science: The reactivity of the thiourea group can be harnessed to synthesize metal sulfide (e.g., CdS, ZnS) nanocrystals, where the thiourea's decomposition rate, influenced by its substituents, can control crystal growth.[20]
Characterization and Validation Workflow
To ensure scientific integrity, a newly synthesized batch of [1-(2,4-Dichlorophenyl)ethyl]thiourea must undergo a rigorous validation process.
Caption: A self-validating workflow for the synthesis and characterization process.
Conclusion
While direct experimental data on [1-(2,4-Dichlorophenyl)ethyl]thiourea remains unpublished, this technical guide provides a robust and scientifically grounded framework for its synthesis, characterization, and potential utility. By synthesizing information from analogous structures and fundamental chemical principles, we predict this compound to be a stable, crystalline solid accessible via a straightforward synthetic route. Its predicted spectroscopic signature provides a clear blueprint for its identification. The combination of the reactive thiourea core and the bio-active dichlorophenyl moiety makes it a highly promising candidate for further investigation in drug discovery, particularly in oncology and antimicrobial research, as well as in the field of materials science. The protocols and data herein are intended to serve as a foundational resource to accelerate such research and development efforts.
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